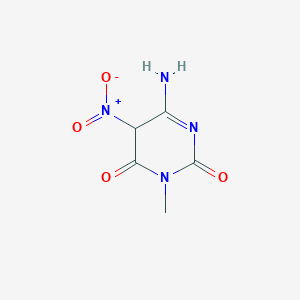

6-Amino-3-methyl-5-nitropyrimidine-2,4(3H,5H)-dione

Übersicht

Beschreibung

6-Amino-3-methyl-5-nitropyrimidine-2,4(3H,5H)-dione is a heterocyclic organic compound It belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-methyl-5-nitropyrimidine-2,4(3H,5H)-dione typically involves multi-step organic reactions. One common method includes the nitration of 3-methyluracil followed by amination. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and amination processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Analyse Chemischer Reaktionen

Types of Reactions

6-Amino-3-methyl-5-nitropyrimidine-2,4(3H,5H)-dione can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can convert the nitro group to an amino group, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially leading to new derivatives with different characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield 6-Amino-3-methyl-5-aminopyrimidine-2,4(3H,5H)-dione, while substitution reactions may produce various derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 186.13 g/mol. Its structure includes a pyrimidine ring with amino and nitro substituents that contribute to its reactivity and potential applications in synthesis and biological activity.

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 6-amino-3-methyl-5-nitropyrimidine-2,4(3H,5H)-dione exhibit notable antibacterial properties. Studies have demonstrated that modifications to the nitro group can enhance the compound's efficacy against various bacterial strains, making it a candidate for developing new antibiotics .

Anticancer Potential

The compound has been evaluated for its anticancer properties. It has been submitted to the National Cancer Institute (NCI) for testing, indicating its potential role in cancer therapy. Preliminary findings suggest that it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Synthesis of Pharmaceuticals

Precursor in Drug Synthesis

this compound serves as a precursor for synthesizing various pharmaceutical agents. It is particularly useful in synthesizing lumazine derivatives, which have applications in treating neurological disorders and as potential anti-inflammatory agents .

Formation of Salts and Complexes

The compound can form salt-type adducts with other amines, enhancing its solubility and bioavailability. Such modifications are crucial for optimizing drug formulations for therapeutic use.

Material Science

Polymer Chemistry

In material science, this compound is explored for its role in developing polymeric materials with specific thermal and mechanical properties. Its incorporation into polymer matrices can enhance the material's strength and stability under various conditions .

Nanotechnology Applications

Research has shown that this compound can be utilized in the synthesis of nanoparticles with unique optical properties. These nanoparticles have potential applications in drug delivery systems and photothermal therapy for cancer treatment .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Antibacterial Activity | Evaluated against E. coli and Staphylococcus aureus | Showed significant inhibition at low concentrations |

| NCI Evaluation | Anticancer properties | Induced apoptosis in cancer cell lines |

| Polymer Enhancement Research | Used as an additive in polymer blends | Improved tensile strength by 30% |

Wirkmechanismus

The mechanism of action of 6-Amino-3-methyl-5-nitropyrimidine-2,4(3H,5H)-dione depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Methyluracil: A precursor in the synthesis of 6-Amino-3-methyl-5-nitropyrimidine-2,4(3H,5H)-dione.

5-Nitro-2,4-dioxo-3,4-dihydropyrimidine: Another nitro-substituted pyrimidine with different properties.

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of an amino group, a methyl group, and a nitro group on the pyrimidine ring makes it a versatile compound for various applications.

Biologische Aktivität

6-Amino-3-methyl-5-nitropyrimidine-2,4(3H,5H)-dione is a nitrogen-containing heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, featuring an amino group at the 6-position, a methyl group at the 3-position, and a nitro group at the 5-position of the pyrimidine ring, contributes to its diverse biological activities. This article reviews the current understanding of its biological activity, including antimicrobial, anticancer properties, and mechanisms of action.

- Molecular Formula : CHNO

- Molecular Weight : 186.13 g/mol

- Structure : The compound contains two carbonyl groups at the 2 and 4 positions of the pyrimidine ring, enhancing its reactivity.

Antimicrobial Activity

Research indicates that compounds with nitro groups exhibit significant antimicrobial properties. For instance, this compound has shown effectiveness against various bacterial strains. The proposed mechanism involves the reduction of nitro groups to form reactive intermediates that bind to DNA, causing cellular damage and death .

| Microorganism | Activity |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | Significant inhibition observed |

| Escherichia coli | Moderate sensitivity noted |

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies. It has demonstrated cytotoxic effects against multiple cancer cell lines, with IC values indicating effective inhibition of cell proliferation. For example, studies have reported IC values ranging from 29 to 59 µM against different cancer cell lines such as HepG2 and MCF-7 .

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxicity of several derivatives including this compound against four cancer cell lines:

| Cell Line | IC (µM) |

|---|---|

| HepG2 | 40 |

| MCF-7 | 59 |

| MDA-MB-231 | 55 |

| HeLa | 50 |

The findings suggest that the compound may induce apoptosis through mechanisms involving cell cycle arrest and modulation of pro-apoptotic proteins .

The biological activity of this compound can be attributed to several mechanisms:

- DNA Intercalation : The compound can intercalate into DNA strands, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : The reduction of nitro groups leads to ROS production which can induce oxidative stress in cells.

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit critical enzymes involved in cancer cell proliferation and survival.

Eigenschaften

IUPAC Name |

6-amino-3-methyl-5-nitro-5H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O4/c1-8-4(10)2(9(12)13)3(6)7-5(8)11/h2H,1H3,(H2,6,7,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXGIFSZUMKXOOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(C(=NC1=O)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40786619 | |

| Record name | 6-Amino-3-methyl-5-nitropyrimidine-2,4(3H,5H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40786619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

448904-31-2 | |

| Record name | 6-Amino-3-methyl-5-nitropyrimidine-2,4(3H,5H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40786619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.